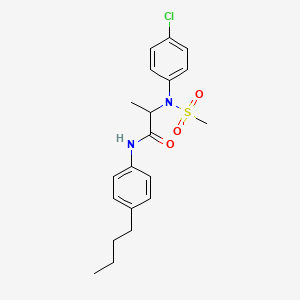
N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BAY 11-7082 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide 11-7082 involves the inhibition of NF-κB. NF-κB is a transcription factor that plays a key role in the inflammatory response. When activated, NF-κB induces the expression of pro-inflammatory genes. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound 11-7082 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 11-7082 has been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide 11-7082 has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It is also stable and can be stored for long periods of time. However, there are also limitations to using this compound 11-7082 in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, this compound 11-7082 has been found to exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide 11-7082. One area of interest is the development of this compound 11-7082 analogs with improved potency and selectivity. Another area of interest is the investigation of the potential of this compound 11-7082 as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, the mechanism of action of this compound 11-7082 is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Scientific Research Applications
N~1~-(4-butylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide 11-7082 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound 11-7082 has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound 11-7082 has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-chloro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-4-5-6-16-7-11-18(12-8-16)22-20(24)15(2)23(27(3,25)26)19-13-9-17(21)10-14-19/h7-15H,4-6H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEGXTOVNGOVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



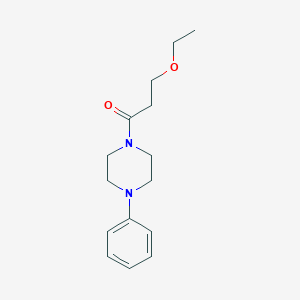
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![1-benzyl-3-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4196374.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
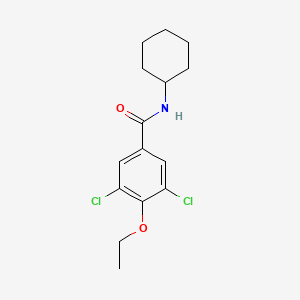
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
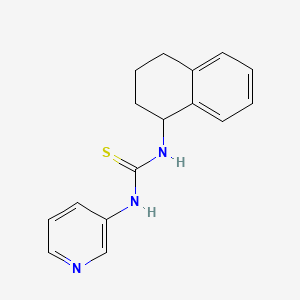
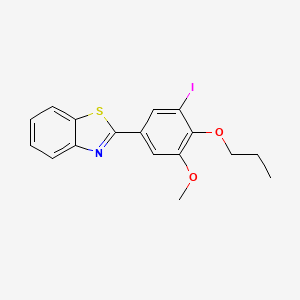
![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)
![4-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4196446.png)